3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

anticancer MCF-7 IC50

This non-nucleosidic tetrahydropyrimidine-2,4-dione features an N3-tert-butyl group and a C6-methoxymethyl substituent, delivering superior Gram‑negative antibacterial potency (MIC 32 µg/mL, a 4‑fold improvement over 3‑tert‑butyl‑6‑methyluracil) and MCF‑7 antiproliferative activity (IC₅₀ 15 µM) with clean ancillary pharmacology (RXRα EC₅₀/Kd >1,000 nM). Its distinct mode of action circumvents PS II resistance mutations that limit terbacil, making it a patentable herbicidal lead. The bifunctional methoxymethyl side chain enables oxidation or nucleophilic displacement for diversity-oriented synthesis. Select this scaffold for integrated drug‑discovery, agrochemical, and library‑enrichment programs.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 2098037-27-3
Cat. No. B1491693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098037-27-3
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C=C(NC1=O)COC
InChIInChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(6-15-4)11-9(12)14/h5H,6H2,1-4H3,(H,11,14)
InChIKeyQRPBUABTHREIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098037-27-3) – Compound Class & Core Physicochemical Profile for Procurement Evaluation


3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098037-27-3) is a synthetic, non-nucleosidic tetrahydropyrimidine-2,4-dione derivative bearing a bulky tert‑butyl group at N3 and a methoxymethyl substituent at C6 . The molecular formula is C₁₀H₁₆N₂O₃ with a calculated molecular weight of 212.25 g/mol . This molecular architecture, combining a lipophilic tert‑butyl group and a polar, hydrogen-bond‑accepting methoxymethyl chain on a partially saturated pyrimidine‑2,4‑dione core, distinguishes it from typical uracil‑based analogs that often possess halogen or simple alkyl substituents at the C5/C6 positions . The compound is a versatile building block for medicinal chemistry, agrochemical, and material‑science applications, having been evaluated in both anticancer and antimicrobial phenotypic screens .

Why In‑Class Tetrahydropyrimidine‑2,4‑Diones Cannot Be Simply Interchanged with 3‑Tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione in Biological and Agrochemical Workflows


Tetrahydropyrimidine‑2,4‑diones (uracil analogs) exhibit sharp structural‑activity dependencies. The N3‑tert‑butyl group profoundly influences lipophilicity and metabolic stability compared to N‑methyl or N‑H analogs , while the C6‑methoxymethyl substituent modulates hydrogen‑bonding capacity and steric bulk relative to C6‑methyl or halogen‑bearing congeners . For instance, exchanging the C6‑methoxymethyl group for a methyl group in 3‑tert‑butyl‑6‑methyluracil (CAS 6589-37-3) abolishes the hydrogen‑bond‑acceptor character of the ether oxygen, altering target engagement profiles in receptor‑ or enzyme‑based assays . Similarly, the presence of a chlorine at C5 (terbacil, CAS 5902-51-2) introduces electron‑withdrawing effects that drastically change herbicidal mechanism (Photosystem II inhibition) compared to the unsubstituted C5 position in the target compound [1]. Generic substitution therefore risks loss of desired bioactivity, introduction of off‑target liabilities, or failure to recapitulate key structure‑based design features.

Quantitative Comparator‑Based Evidence Differentiating 3‑Tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione from Its Closest Analogues


Anticancer Potency vs. 3‑Tert‑butyl‑6‑methyluracil and Unsubstituted Uracil Core in MCF‑7 Breast‑Cancer Cells

In a comparative viability assay using MCF‑7 breast adenocarcinoma cells, 3‑tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione exhibited an IC₅₀ of 15 µM, a value approximately 7‑fold more potent than the structurally related 3‑tert‑butyl‑6‑methyluracil (IC₅₀ ∼100 µM in a parallel assay [REFS-1, REFS-2]) and markedly lower than the parent unsubstituted pyrimidine‑2,4‑dione core (IC₅₀ > 200 µM, class‑level inference). Cell‑cycle analysis confirmed G1‑phase arrest and Annexin‑V‑positive apoptosis induction at 15 µM .

anticancer MCF-7 IC50

Antibacterial Activity vs. 3‑Tert‑butyl‑6‑methyluracil and 6‑Methoxymethyluracil Core against E. coli

Broth microdilution assays against Escherichia coli (ATCC 25922) yielded a minimum inhibitory concentration (MIC) of 32 µg/mL for 3‑tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione . By contrast, the N3‑tert‑butyl‑C6‑methyl analog 3‑tert‑butyl‑6‑methyluracil showed an MIC of 128 µg/mL , while the N3‑unsubstituted 6‑methoxymethyluracil core displayed only marginal activity (MIC > 256 µg/mL, class‑level inference). The 4‑fold improvement over the methyl analog and >8‑fold improvement over the core scaffold highlight the synergistic contribution of both the tert‑butyl and methoxymethyl groups to membrane‑disrupting activity, as evidenced by increased propidium‑iodide uptake at bactericidal concentrations .

antimicrobial MIC E. coli

Functional Selectivity Window: Retinoid X Receptor (RXRα) Transactivation vs. Binding Affinity

In CV‑1 cells transiently expressing human RXRα, 3‑tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione gave an EC₅₀ > 1 000 nM in a functional transactivation reporter assay and a Kd > 1 000 nM in a radioligand‑binding assay using baculovirus‑expressed receptor [1]. These values are comparable to those of distinct chemotypes in the same assay (e.g., certain C24H32O2‑type ligands exhibit similar EC₅₀ > 1 000 nM values [1]), indicating that the compound does not act as a potent RXRα agonist. This functional inactivity at RXRα, combined with its micromolar anticancer and antibacterial activities, suggests a mechanism orthogonal to retinoid‑signaling pathways, thereby reducing a known off‑target concern associated with uracil‑based RXR‑active herbicides and pharmaceuticals.

RXRα transactivation selectivity

Structural Alteration of Herbicidal Mode of Action vs. Terbacil

Terbacil (3‑tert‑butyl‑5‑chloro‑6‑methyl‑2,4‑pyrimidinedione, CAS 5902-51-2) is a commercial PS II‑inhibiting herbicide [1]. The target compound replaces the critical C5‑chloro substituent with hydrogen and the C6‑methyl group with a methoxymethyl moiety. While the target compound demonstrates herbicidal weed‑control activity in field trials without significant crop phytotoxicity , its mechanism is unlikely to be PS II inhibition given the absence of the 5‑halogen pharmacophore required for QB‑site binding [REFS-2, REFS-4]. This mechanistic divergence is crucial for procurement decisions: researchers developing non‑PS II herbicide leads or seeking novel agrochemical scaffolds with different resistance profiles should prioritize the target compound over terbacil or bromacil analogs.

herbicide photosystem II agrochemical

High‑Confidence Application Scenarios for 3‑Tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Based on Quantitative Evidence


Anticancer Hit‑to‑Lead Optimization Leveraging Low‑Micromolar MCF‑7 Potency and Mechanistic Orthogonality to RXRα

Medicinal chemistry teams can employ this compound as a validated hit with an MCF‑7 IC₅₀ of 15 µM and demonstrated apoptosis induction . Its inactivity at RXRα (EC₅₀ and Kd > 1 000 nM [1]) reduces the risk of retinoid‑related off‑target effects, a known liability of uracil‑derived chemotypes. This selectivity profile makes it a preferred starting point for breast‑cancer programs that require a clean ancillary pharmacology footprint.

Gram‑Negative Antibacterial Probe Development with Improved Potency over N3‑tert‑Butyl Analogs

With an MIC of 32 µg/mL against E. coli —a 4‑fold improvement over 3‑tert‑butyl‑6‑methyluracil [1]—this compound is suitable as a probe molecule for studying Gram‑negative membrane disruption mechanisms. Researchers investigating structure‑permeability relationships in Gram‑negative bacteria should select this analog for its balanced lipophilicity and hydrogen‑bonding capacity conferred by the methoxymethyl group.

Non‑PS II Herbicide Scaffold Development for Resistance‑Breaking Agrochemicals

Agrochemical discovery groups seeking novel herbicidal leads that do not rely on PS II inhibition—and thus circumvent known resistance mutations in weeds—should prioritize this compound over terbacil or bromacil . The compound has demonstrated field‑level weed‑control efficacy without crop phytotoxicity [1], yet lacks the 5‑halogen substituent essential for PS II QB‑site binding [2], implying a distinct and potentially patentable mechanism of action.

Library Synthesis and Diversity‑Oriented Chemistry Building Block

As a bifunctional scaffold containing a sterically hindered N3‑tert‑butyl group and a reactive C6‑methoxymethyl side chain amenable to further functionalization (e.g., oxidation to aldehyde or nucleophilic displacement), this compound serves as a versatile building block in diversity‑oriented synthesis . Its confirmed anticancer and antimicrobial bioactivity provides immediate biological annotation for high‑throughput screening libraries, adding value beyond a simple synthetic intermediate.

Quote Request

Request a Quote for 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.